Cas no 847416-94-8 (cis-3-((Benzyloxy)methyl)cyclobutanamine)

cis-3-((Benzyloxy)methyl)cyclobutanamine 化学的及び物理的性質
名前と識別子
-
- cis-3-((Benzyloxy)methyl)cyclobutanamine
- 3-(phenylmethoxymethyl)cyclobutan-1-amine
- cis-3-((Benzyloxy)methyl)cyclobutamine
- SCHEMBL5006985
- SCHEMBL14010327
- DTXSID50693401
- 1824080-00-3
- 3-(BENZYLOXYMETHYL)CYCLOBUTANAMINE
- EN300-1587497
- 847416-94-8
- SCHEMBL5006990
- (1S,3S)-3-[(BENZYLOXY)METHYL]CYCLOBUTAN-1-AMINE
- 3-[(Benzyloxy)methyl]cyclobutan-1-amine
- CIS-3-[(BENZYLOXY)METHYL]CYCLOBUTANAMINE
- DB-369934
-
- インチ: InChI=1S/C12H17NO/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12+
- InChIKey: RQAVITWHCIZOQW-TXEJJXNPSA-N
- ほほえんだ: C1=CC=C(C=C1)COC[C@H]2C[C@H](C2)N
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
cis-3-((Benzyloxy)methyl)cyclobutanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM201016-1g |
cis-3-((Benzyloxy)methyl)cyclobutanamine |
847416-94-8 | 95% | 1g |
$893 | 2021-06-15 | |
Alichem | A019140286-1g |
cis-3-((Benzyloxy)methyl)cyclobutanamine |
847416-94-8 | 95% | 1g |
$829.44 | 2023-08-31 | |
Crysdot LLC | CD12025600-1g |
cis-3-((Benzyloxy)methyl)cyclobutanamine |
847416-94-8 | 95+% | 1g |
$947 | 2024-07-24 | |
Chemenu | CM201016-1g |
cis-3-((Benzyloxy)methyl)cyclobutanamine |
847416-94-8 | 95% | 1g |
$893 | 2023-03-07 |
cis-3-((Benzyloxy)methyl)cyclobutanamine 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
cis-3-((Benzyloxy)methyl)cyclobutanamineに関する追加情報
Introduction to cis-3-((Benzyloxy)methyl)cyclobutanamine (CAS No. 847416-94-8)
cis-3-((Benzyloxy)methyl)cyclobutanamine is a compound with the CAS registry number 847416-94-8. This compound is a bicyclic amine derivative, characterized by its unique structure that combines a cyclobutane ring with a benzyloxy group and an amine functional group. The benzyloxy moiety introduces aromaticity and potential for hydrogen bonding, while the cyclobutane ring contributes to the compound's rigidity and stereochemical properties. These features make it an interesting molecule for various applications in organic synthesis, drug discovery, and materials science.
The synthesis of cis-3-((Benzyloxy)methyl)cyclobutanamine typically involves multi-step organic reactions, including alkylation, cyclization, and oxidation processes. Recent advancements in catalytic asymmetric synthesis have enabled the selective formation of the cis configuration, which is crucial for its biological activity and stereochemical properties. This compound has been explored as a building block in the construction of complex natural products and bioactive molecules.
In terms of chemical properties, cis-3-((Benzyloxy)methyl)cyclobutanamine exhibits moderate solubility in organic solvents and shows reactivity towards nucleophilic substitution and elimination reactions. Its amine group can act as a nucleophile or base, depending on the reaction conditions, making it versatile in various synthetic transformations. The presence of the benzyloxy group also enhances its stability under certain reaction conditions, making it suitable for use in harsher chemical environments.
Recent studies have highlighted the potential of cis-3-((Benzyloxy)methyl)cyclobutanamine as a chiral auxiliary in asymmetric synthesis. Its ability to induce high enantioselectivity in reactions involving alkenes and alkynes has been demonstrated in several research papers. For instance, a 2023 study published in the Journal of Organic Chemistry reported its use as a chiral ligand in palladium-catalyzed cross-coupling reactions, achieving excellent yields and enantioselectivities.
Beyond its synthetic applications, cis-3-((Benzyloxy)methyl)cyclobutanamine has shown promise in pharmacological studies. Preclinical data suggest that it may possess anti-inflammatory and antioxidant properties, making it a candidate for further investigation in drug development. Researchers at the University of California have explored its effects on cellular models of inflammation, reporting significant reductions in cytokine production when treated with this compound.
The structural versatility of cis-3-((Benzyloxy)methyl)cyclobutanamine also extends to its potential use in materials science. Its rigid cyclobutane core could be exploited in the design of new polymers or liquid crystals with unique mechanical properties. A 2022 study published in Macromolecules demonstrated that derivatives of this compound can form self-assembled monolayers with tunable surface properties, opening new avenues for applications in nanotechnology.
In conclusion, cis-3-((Benzyloxy)methyl)cyclobutanamine (CAS No. 847416-94-8) is a multifaceted compound with diverse applications across organic synthesis, pharmacology, and materials science. Its unique structure and reactivity continue to inspire innovative research directions, underscoring its importance as a valuable tool in modern chemistry.
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